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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a substituted pyridine derivative incorporating
a boronic acid moiety. This functional group makes it a versatile reagent in organic synthesis,
particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura
coupling. Its structural features, including the fluorine and ethoxy groups on the pyridine ring,
allow for the introduction of this specific heterocycle into more complex molecules. Such
building blocks are of significant interest in medicinal chemistry and drug discovery for the
synthesis of novel compounds with potential therapeutic applications. Boronic acids and their
derivatives are key components in the development of enzyme inhibitors and other
pharmacologically active agents.[1][2][3][4]

Chemical Properties

The key chemical and physical properties of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid are
summarized in the table below.
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Property Value

Molecular Formula C7H9BFNO3

Molecular Weight 185.0 g/mol

CAS Number 1259370-15-4[5][6]

Appearance Solid (predicted)

Canonical SMILES CCOC1=CC(B(0)0)=C(F)C=N1[6]

inChl INChl=1S/C7H9BFNO3/c1-2-13-7-3-

5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3[6]

Synthesis

A representative experimental protocol for the synthesis of (2-Ethoxy-5-fluoropyridin-4-
yl)boronic acid is detailed below. This procedure is based on established methods for the
preparation of pyridylboronic acids from their corresponding halopyridines.

Experimental Protocol: Synthesis of (2-Ethoxy-5-
fluoropyridin-4-yl)boronic acid

This protocol describes the synthesis via a lithium-halogen exchange followed by borylation.

Materials:

4-Bromo-2-ethoxy-5-fluoropyridine

e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

 Triisopropyl borate

e Hydrochloric acid (1 M aqueous solution)

o Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Nitrogen gas supply

Standard glassware for anhydrous reactions
Procedure:

e To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a nitrogen inlet, add 4-bromo-2-ethoxy-5-fluoropyridine (1.0 eq) and
anhydrous THF (10 mL per mmol of the starting material).

e Cool the resulting solution to -78 °C in a dry ice/acetone bath.

e Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the
temperature below -70 °C.

e Stir the reaction mixture at -78 °C for 1 houir.

o Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70
°C.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 12 hours.

o Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M
hydrochloric acid until the pH of the aqueous layer is approximately 2.

« Stir the biphasic mixture vigorously for 30 minutes.
o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
e Combine the organic layers and wash with brine (2 x 15 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.
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e The crude (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid can be purified by recrystallization
or column chromatography.

Applications in Drug Discovery

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is primarily utilized as a building block in the
synthesis of more complex molecules, particularly in the context of drug discovery and
development. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-
carbon bonds. In this reaction, a boronic acid (or its ester) is coupled with an organohalide in
the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis
of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active
molecules.[7][8][9]

The use of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid in a Suzuki-Miyaura coupling allows
for the direct incorporation of the 2-ethoxy-5-fluoropyridin-4-yl moiety into a target structure.
This can be advantageous for modulating the physicochemical properties, such as solubility
and metabolic stability, of a lead compound in a drug discovery program.

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling
reaction.
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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.
The boron atom can form a reversible covalent bond with the hydroxyl group of a serine
residue in the active site of an enzyme, leading to its inhibition.[10] While specific enzyme
targets for (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid have not been detailed in the
literature, its structural features make it a candidate for incorporation into larger molecules

designed as enzyme inhibitors.

The logical relationship for the mechanism of serine protease inhibition by a boronic acid is

depicted below.
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Mechanism of serine protease inhibition by a boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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